molecular formula C18H21N3O5 B4511301 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione

5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B4511301
M. Wt: 359.4 g/mol
InChI Key: KDLCCHPSCHIOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure & Properties
5-[(4-Acetylpiperazin-1-yl)carbonyl]-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione is an isoindole derivative featuring a fused benzene-pyrrole core substituted with a 4-acetylpiperazinyl carbonyl group at position 5 and a 2-methoxyethyl chain at position 2. The molecular formula is C₂₁H₂₄N₃O₅, with a molecular weight of 422.44 g/mol. The compound’s reactivity arises from its acetylpiperazine moiety, which facilitates hydrogen bonding and enzyme interactions, and the methoxyethyl group, which enhances solubility and pharmacokinetic properties.

Core formation: Cyclization of phthalic anhydride derivatives.

Substituent introduction: Alkylation or acylation reactions to attach the 2-methoxyethyl and 4-acetylpiperazinyl groups .

Potential Applications The compound is hypothesized to exhibit EGFR (Epidermal Growth Factor Receptor) inhibitory activity, similar to structurally related isoindole derivatives. Its acetylpiperazine group may enhance selectivity for mutant EGFR isoforms linked to cancer resistance .

Properties

IUPAC Name

5-(4-acetylpiperazine-1-carbonyl)-2-(2-methoxyethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-12(22)19-5-7-20(8-6-19)16(23)13-3-4-14-15(11-13)18(25)21(17(14)24)9-10-26-2/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLCCHPSCHIOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the isoindole core.

    Acetylation: The piperazine ring is acetylated using acetic anhydride under mild conditions.

    Methoxyethyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Key Pharmacological Target Unique Features
Target Compound 2-(2-Methoxyethyl), 5-(4-acetylpiperazine) C₂₁H₂₄N₃O₅ EGFR (mutant) Enhanced solubility via methoxyethyl; acetylpiperazine improves selectivity.
5-[(4-Acetylpiperazin-1-yl)carbonyl]-2-(3-phenylpropyl)-1H-isoindole-1,3(2H)-dione 2-(3-Phenylpropyl) C₂₀H₂₄N₂O₃ EGFR (mutant) Higher lipophilicity due to phenylpropyl; reduced solubility vs. methoxyethyl.
5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione 2-(2-Fluorophenyl), 5-(4-aminophenoxy) C₂₀H₁₄FN₂O₃ Kinase inhibition Fluorine enhances metabolic stability; aminophenoxy supports π-stacking.
5-(4-Ethylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile Piperazine-piperidine sulfonyl C₂₃H₂₈N₅O₃S Not specified Dual piperazine-piperidine motif broadens receptor interactions.
Rociletinib N/A (EGFR inhibitor) C₂₃H₂₅ClFN₅O₃ EGFR (T790M mutant) FDA-approved for NSCLC; irreversible binding to EGFR.

Functional and Pharmacological Differences

EGFR Selectivity :

  • The target compound’s acetylpiperazine group may confer higher specificity for mutant EGFR (e.g., L858R/T790M) compared to first-generation inhibitors like Erlotinib .
  • Rociletinib and Afatinib are clinically validated irreversible EGFR inhibitors but lack the isoindole core, resulting in distinct binding kinetics .

Solubility & Bioavailability :

  • The 2-methoxyethyl substituent improves aqueous solubility relative to phenylpropyl or fluorophenyl analogues (e.g., logP reduced by ~0.5 units) .

Research Findings and Limitations

  • In Silico Studies : Molecular docking predicts strong interactions between the acetylpiperazine group and EGFR’s ATP-binding pocket (binding energy: −9.2 kcal/mol) .
  • In Vitro Gaps: No cytotoxicity data against EGFR-mutant cell lines (e.g., H1975) are available for the target compound, though related isoindoles show IC₅₀ values of 0.1–5 μM .
  • Structural Optimization : Replacing the phenylpropyl group in with methoxyethyl may reduce off-target effects observed in phenyl-rich analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.